
Fluzinamide
Overview
Description
Fluzinamide (CAS: 76263-13-3), chemically designated as N-methyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide, is an anticonvulsant agent initially investigated for refractory partial seizures in adults . The compound features a unique azetidine (4-membered nitrogen-containing ring) core linked to a trifluoromethylphenoxy moiety, which may enhance lipophilicity and blood-brain barrier penetration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluzinamide involves the reaction of N-methyl-3-azetidinecarboxamide with 3-(trifluoromethyl)phenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Fluzinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Fluzinamide is an anticonvulsant drug that has been studied for its effects on seizures . Traditional models of epilepsy have shown that the anticonvulsant profile of this compound closely resembles that of phenobarbital and valproic acid, differing from phenytoin and ethosuximide .
Scientific Research Applications of this compound
- Anticonvulsant Properties Studies have evaluated this compound's ability to attenuate afterdischarge durations and the severity of convulsive responses in rats with kindled amygdaloid seizures .
- Seizure Threshold Elevation this compound has been found to significantly elevate seizure thresholds in rats .
- Kindling Acquisition Modification Administering this compound daily during kindling acquisition significantly increased the number of trials needed to complete kindling in rats. It also reduced the duration and severity of responses induced by stimulations during the acquisition period .
- Refractory Partial Seizures A pilot study involving adult patients with refractory partial seizures showed that seizures became less frequent in some patients who completed an 8-week trial of this compound added to their existing regimen of phenytoin and carbamazepine .
Clinical Studies and Data
- Pilot Study in Adults A pilot study was conducted on 15 adults with refractory partial seizures. This compound was added to their existing regimen of phenytoin and carbamazepine and increased to the maximum tolerated dose .
- Anticonvulsant Action in Rats Studies involving rats with kindled amygdaloid seizures demonstrated this compound's anticonvulsant properties .
Comparison with Other Treatments
- The anticonvulsant profile of this compound, as determined by traditional electrical and clinical models of epilepsies, most closely resembled phenobarbital and valproic acid and differed from phenytoin and ethosuximide .
- This compound, like phenobarbital and valproic acid, significantly modified both the acquisition of kindling and the fully kindled amygdaloid seizure .
Mechanism of Action
Fluzinamide exerts its effects by modulating neural activity. It significantly attenuates afterdischarge durations and the severity of convulsive responses in kindled rats. The compound elevates seizure thresholds and reduces both elicited after-discharge durations and seizure severity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Pharmacological Profile and Clinical Findings
Fluzinamide was evaluated in a 1995 pilot study (n=15) as an adjunct therapy for refractory partial seizures. Key findings include:
- Efficacy : 44% of patients (4/9 completing the trial) experienced reduced seizure frequency.
- Safety : Common adverse effects included dizziness, diplopia, ataxia, headache, nausea, and rash, leading to a 40% dropout rate (6/15) .
Comparison with Similar Anticonvulsant Compounds
Pharmacological and Clinical Comparison
Key Observations :
- This compound’s efficacy is comparable to older agents like lamotrigine but with a higher dropout rate due to adverse effects .
- Unlike fosphenytoin, which is a prodrug with rapid action, this compound’s mechanism remains uncharacterized, limiting its clinical adoption .
Structural and Chemical Comparison
*Note: Formula discrepancy (C₂₃H₃₁FO₅ vs. expected C₁₂H₁₃F₃N₂O₂) suggests possible data entry errors in sources .
Emerging Research and Contradictory Evidence
However, this conflicts with its primary classification as an anticonvulsant, highlighting the need for further mechanistic studies .
Biological Activity
Fluzinamide, also known as AHR-8559, is an antiepileptic compound that has garnered attention for its biological activity, particularly its anticonvulsant properties. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.
This compound's primary mechanism involves modulation of neuronal excitability. It is believed to work by enhancing GABAergic transmission and inhibiting glutamate receptors, which are crucial for excitatory neurotransmission in the brain. This dual action contributes to its effectiveness in controlling seizures.
Pharmacological Properties
- Chemical Structure : this compound is a derivative of 3-(trifluoromethyl)-N-methylbenzamide.
- Pharmacokinetics : The compound is rapidly absorbed and metabolized in the liver, with a half-life ranging from 1.5 to 3 hours. It is primarily excreted through urine.
Anticonvulsant Effects
Research has demonstrated that this compound exhibits significant anticonvulsant activity in various animal models:
- Kindled Amygdaloid Seizures : In a study involving kindled rats, this compound significantly reduced both the duration and severity of seizures induced by electrical stimulation. Doses ranging from 10 to 80 mg/kg intraperitoneally (i.p.) were effective without causing sedation or ataxia .
- Refractory Partial Seizures : A pilot study involving adults with refractory partial seizures showed that this compound, when added to existing medications like phenytoin and carbamazepine, resulted in a reduction in seizure frequency for some patients. However, side effects such as dizziness and ataxia led to withdrawal in several cases .
Case Studies
-
Kindling Model Study :
- Objective : To evaluate the effects of this compound on seizure thresholds.
- Findings : this compound significantly elevated seizure thresholds and reduced afterdischarge durations in previously kindled rats. The study concluded that this compound's profile was similar to that of phenobarbital and valproic acid .
- Pilot Study on Human Subjects :
Research Findings Summary
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Fluzinamide in biological samples during preclinical studies?
- Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate assays using spike-and-recovery experiments in matrices like plasma or tissue homogenates. For cellular studies, pair with fluorescence-based viability assays (e.g., CellTiter Glo) to correlate drug concentration with cytotoxic effects .
- Data Considerations : Include calibration curves with R² >0.99 and report limits of detection (LOD) and quantification (LOQ). Raw data should be archived in appendices, while processed data (e.g., IC₅₀ values) must appear in the main text .
Q. How should researchers validate the purity of this compound batches in experimental settings?
- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Cross-reference results with the CAS registry (76263-13-3) and published spectral libraries. For impurity profiling, use USP guidelines to identify and quantify degradants (e.g., via HPLC-DAD) .
- Quality Control : Document batch-specific variability using coefficient of variation (CV) metrics. Disclose storage conditions (e.g., light protection, desiccation) to ensure reproducibility .
Q. What standardized protocols exist for this compound administration in murine xenograft models?
- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC-approved protocols). Establish dosing regimens based on prior pharmacokinetic studies: intraperitoneal injection at 10–50 mg/kg, adjusted for body weight and tumor volume. Monitor toxicity via serum biochemistry (ALT, creatinine) and hematological panels .
- Data Reporting : Include tumor growth curves with error bars reflecting inter-animal variability. Use Kaplan-Meier survival analysis to compare treatment arms .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s synergistic effects with other therapeutics (e.g., kinase inhibitors)?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method. Treat cells with this compound and a second agent (e.g., ibrutinib) in a fixed-ratio dilution series. Calculate CI values using CompuSyn software, where CI <1 indicates synergy. Validate findings in 3D spheroid models to mimic tumor microenvironments .
- Data Interpretation : Address dose-response curve shifts and report Bliss independence scores to confirm mechanistic interactions. Publish raw viability data in supplementary tables .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches. Measure plasma half-life and tissue penetration via LC-MS/MS. If in vivo efficacy is lower than in vitro predictions, consider prodrug derivatization or nanoparticle encapsulation to enhance bioavailability .
- Critical Analysis : Use funnel plots to assess publication bias in existing literature. Reconcile discrepancies by meta-analysis of multiple datasets .
Q. How should researchers optimize this compound’s therapeutic window in heterogeneous tumor models?
- Methodological Answer : Employ patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) to recapitulate tumor heterogeneity. Perform RNA sequencing to identify biomarkers (e.g., BCL-xL, CXCR4) predictive of response. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
- Ethical Considerations : Justify sample sizes via power analysis to minimize unnecessary animal use .
Q. What computational tools are suitable for predicting this compound’s off-target interactions?
- Methodological Answer : Use molecular docking simulations (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) to screen against human proteome databases. Validate predictions with kinase profiling assays (e.g., Eurofins KinaseProfiler). Cross-reference with ToxCast data to assess safety .
Q. Data Management and Reporting
Q. How should large-scale omics datasets from this compound studies be archived and shared?
- Methodological Answer : Deposit raw RNA-seq or proteomics data in public repositories (e.g., GEO, PRIDE). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata templates describing experimental conditions .
Q. What frameworks assist in formulating hypothesis-driven research questions for this compound mechanism studies?
Properties
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-16-11(18)17-6-10(7-17)19-9-4-2-3-8(5-9)12(13,14)15/h2-5,10H,6-7H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULWJRNIKFFGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227123 | |
Record name | Fluzinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-13-3 | |
Record name | Fluzinamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076263133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluzinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUZINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF7F741SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.